molecular formula C10H6N2S2 B11767991 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile CAS No. 152487-70-2

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile

Cat. No.: B11767991
CAS No.: 152487-70-2
M. Wt: 218.3 g/mol
InChI Key: QGVYSIYRSSYZHJ-UHFFFAOYSA-N
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Description

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is an organic compound with the molecular formula C10H6N2S2. It is a derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of acetylacetone with carbon disulfide, followed by cyclization and nitrile formation . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport. In biological systems, the compound can interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid
  • 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate

Comparison: 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its nitrile functional groups, which impart distinct reactivity and electronic properties compared to its carboxylic acid and ester counterparts. These differences make it particularly suitable for specific applications in organic electronics and materials science .

Properties

CAS No.

152487-70-2

Molecular Formula

C10H6N2S2

Molecular Weight

218.3 g/mol

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile

InChI

InChI=1S/C10H6N2S2/c1-5-7(3-11)13-10-9(5)6(2)8(4-12)14-10/h1-2H3

InChI Key

QGVYSIYRSSYZHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=C(S2)C#N)C)C#N

Origin of Product

United States

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